Diisopropylethylamine trihydrofluoride

Catalog No.
S888337
CAS No.
131600-43-6
M.F
C8H22F3N
M. Wt
189.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropylethylamine trihydrofluoride

CAS Number

131600-43-6

Product Name

Diisopropylethylamine trihydrofluoride

IUPAC Name

ethyl-di(propan-2-yl)azanium;fluoride;dihydrofluoride

Molecular Formula

C8H22F3N

Molecular Weight

189.26 g/mol

InChI

InChI=1S/C8H19N.3FH/c1-6-9(7(2)3)8(4)5;;;/h7-8H,6H2,1-5H3;3*1H

InChI Key

AJRRXKJZYYBJPY-UHFFFAOYSA-N

SMILES

CC[NH+](C(C)C)C(C)C.F.F.[F-]

Canonical SMILES

CC[NH+](C(C)C)C(C)C.F.F.[F-]

Fluorination Reactions in Organic Chemistry

Preparation of Alkyl Fluorides

Amide Coupling

Alkylations

Transition Metal Catalyzed Cross-Coupling Reactions

Swern Oxidation

Diisopropylethylamine trihydrofluoride is a chemical compound characterized by its formula C8H22F3NC_8H_{22}F_3N and is commonly recognized as a colorless to yellowish liquid at room temperature. It is a salt derived from diisopropylethylamine and hydrofluoric acid, presenting itself as a trihydrofluoride. This compound is primarily utilized in organic synthesis as a fluorinating agent, particularly in nucleophilic substitution reactions where it serves as a source of nucleophilic fluoride ions .

No current information exists regarding a specific mechanism of action for DIPEA.HF in biological systems or its interaction with other compounds.

DIPEA itself is a flammable liquid with moderate to high acute toxicity []. Given the presence of HF, DIPEA.HF is likely to share similar hazards:

  • Toxicity: Expected to be corrosive and toxic upon inhalation, ingestion, or skin contact due to the fluoride ion [].
  • Flammability: Flammable liquid and vapor, similar to DIPEA [].
  • Reactivity: May react violently with strong bases and oxidizers.

The primary biological activity associated with diisopropylethylamine trihydrofluoride revolves around its role in facilitating amide bond formation. This process is fundamental to numerous biochemical pathways, particularly in the synthesis of peptides and proteins. By influencing the structure and function of proteins, this compound can indirectly affect cellular processes such as metabolism and signaling pathways .

Diisopropylethylamine trihydrofluoride can be synthesized through the reaction of diisopropylamine with hydrofluoric acid. In this reaction, hydrofluoric acid acts as a protonating agent, facilitating the formation of the trihydrofluoride salt. The synthesis must be conducted with caution due to the corrosive nature of hydrofluoric acid, requiring appropriate safety measures to prevent exposure .

Diisopropylethylamine trihydrofluoride shares similarities with several other fluorinating agents. Key comparisons include:

Compound NameUnique Properties
Triethylamine trihydrofluorideMore volatile; less sterically hindered
Pyridine hydrofluorideAromatic structure; different reactivity profile
Potassium fluorideIonic compound; higher reactivity but less soluble
Tetra-n-butylammonium fluorideQuaternary ammonium; more stable but less reactive

Diisopropylethylamine trihydrofluoride stands out due to its lower corrosiveness compared to potassium fluoride and tetra-n-butylammonium fluoride, along with broader solvent compatibility, making it a preferred choice in many synthetic applications .

Dates

Modify: 2023-08-15

Explore Compound Types